1,3-Oxazinan-2-one
Overview
Description
Synthesis Analysis
Several methods have been developed for the synthesis of chiral 1,3-oxazinan-2-ones. A notable approach involves the synthesis from carbohydrate derivatives, where chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogues are synthesized by reacting optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, followed by reduction and carbonylation (Ella-Menye, Sharma, & Wang, 2005). Another efficient method involves a three-component, one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine, demonstrating simplicity and efficiency (Trifunović et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,3-oxazinan-2-ones is pivotal in its reactivity and application. Structural analyses have shown that these compounds can be efficiently synthesized with high diastereoselectivity, indicating their potential in creating complex molecular architectures (Das et al., 2022).
Chemical Reactions and Properties
1,3-Oxazinan-2-ones exhibit a range of reactivities due to their structural features. They can undergo various chemical reactions, such as nucleophilic ring-opening, which allows for the synthesis of bifunctionalized oxazinanes (Huang et al., 2019). Their ability to participate in carbon-carbon bond-forming reactions further underscores their utility in organic synthesis.
Physical Properties Analysis
The physical properties of 1,3-oxazinan-2-ones, such as melting points, boiling points, and solubility, are crucial for their practical application in synthesis. Studies have focused on optimizing these properties to enhance their utility in various synthetic contexts. For example, the synthesis and characterization of 1,3-oxazinane-based energetic materials highlight the significance of physical properties in determining application potential (Xue et al., 2019).
Scientific Research Applications
Gold-Catalyzed Synthesis
Gold-catalyzed oxycyclization of allenic carbamates has been explored for the efficient synthesis of 1,3-oxazinan-2-ones. This method provides a regioselective synthetic route to these compounds, highlighting the role of gold catalysts in facilitating the formation of kinetically controlled products and thermodynamically favored 1,3-oxazin-2-one derivatives from readily accessible starting materials (Alcaide, Almendros, Quirós, & Fernández, 2013).
Synthesis from Carbohydrate Derivatives
A novel synthetic approach has been developed to create chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. This method involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, followed by reduction and carbonylation, showcasing the potential of 1,3-oxazinan-2-ones as intermediates in synthesizing pharmaceutical compounds and amino alcohols (Ella-Menye, Sharma, & Wang, 2005).
Environmental Impact Assessment
An environmental assessment of alternative syntheses of 1,3-oxazinan-2-ones has been conducted using green metrics. This study compares different synthetic routes to identify the most environmentally friendly approach, considering factors such as mass flows and the environmental impacts of the substances involved. The findings suggest that the synthesis employing diethyl carbonate exhibits the lowest environmental impact, highlighting the importance of sustainable practices in chemical synthesis (Toniolo, Aricò, & Tundo, 2014).
Safety And Hazards
properties
IUPAC Name |
1,3-oxazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYELEBBISJGNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348917 | |
Record name | 1,3-oxazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazinan-2-one | |
CAS RN |
5259-97-2 | |
Record name | 1,3-oxazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-oxazinan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-Oxazinan-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAH3JG2U25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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